Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate
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Overview
Description
Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate: is a chemical compound that belongs to the class of benzazocines. Benzazocines are known for their diverse biological activities and are often studied for their potential therapeutic applications. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate typically involves the following steps:
Formation of the Benzazocine Core: The benzazocine core can be synthesized through a series of cyclization reactions involving appropriate precursors. For instance, starting from a substituted aniline and a suitable aldehyde, a Schiff base can be formed, which upon cyclization yields the benzazocine core.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions. Tert-butyl bromide or tert-butyl chloride can be used as alkylating agents in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzazocine core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases for Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for its targets. The benzazocine core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxamide
- Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate methyl ester
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the tert-butyl group. This provides distinct steric and electronic properties, influencing its reactivity and biological activity compared to similar compounds.
Biological Activity
Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate is a compound belonging to the benzazocine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2344692-58-4
- Molecular Formula : C16H21NO2
- Molecular Weight : 273.35 g/mol
The tert-butyl group in this compound contributes to its steric hindrance, influencing its reactivity and stability. The benzazocine core is significant for its interaction with various biological targets.
Antimicrobial Properties
Research indicates that compounds within the benzazocine class exhibit antimicrobial properties. This compound has been studied for its effectiveness against various pathogens. In vitro studies have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections.
Anticancer Activity
The compound is also under investigation for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves modulation of specific signaling pathways that regulate cell survival and proliferation.
Study | Cell Line | Effect Observed | Mechanism |
---|---|---|---|
Study 1 | HeLa | Induction of apoptosis | Caspase activation |
Study 2 | MCF-7 | Growth inhibition | Cell cycle arrest in G1 phase |
Study 3 | A549 | Cytotoxicity | Modulation of ABCB1 efflux pump |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and apoptosis.
- Receptor Modulation : It can interact with receptors that play a role in cellular signaling pathways.
- Steric Hindrance Effects : The tert-butyl group affects binding affinity to targets, enhancing selectivity.
Case Study 1: Anticancer Efficacy
A study published in Anticancer Research evaluated the efficacy of this compound on multidrug-resistant (MDR) cancer cell lines. The findings revealed that the compound significantly increased doxorubicin retention in these cells, suggesting a potential role as a MDR modulator.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent.
Properties
IUPAC Name |
tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-11-7-6-9-13-8-4-5-10-14(13)12-17/h4-8,10H,9,11-12H2,1-3H3/b7-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYOIFZPYIHIOA-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C/C=C\CC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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